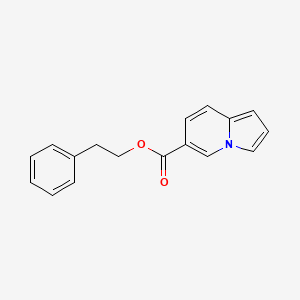![molecular formula C11H14N4O4 B11850378 2,2'-[(3-Nitroimidazo[1,2-a]pyridin-2-yl)azanediyl]di(ethan-1-ol) CAS No. 62194-98-3](/img/structure/B11850378.png)
2,2'-[(3-Nitroimidazo[1,2-a]pyridin-2-yl)azanediyl]di(ethan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-((3-Nitroimidazo[1,2-a]pyridin-2-yl)azanediyl)diethanol is a chemical compound with the molecular formula C11H14N4O4 and a molecular weight of 266.25 g/mol . This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((3-Nitroimidazo[1,2-a]pyridin-2-yl)azanediyl)diethanol typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly and efficient. The reaction conditions include the use of microwave irradiation to achieve high yields in a short amount of time .
Industrial Production Methods
The use of solid support catalysts such as Al2O3 and TiCl4 can also be considered for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2,2’-((3-Nitroimidazo[1,2-a]pyridin-2-yl)azanediyl)diethanol undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The imidazo[1,2-a]pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and electrophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which have significant biological activities .
Scientific Research Applications
2,2’-((3-Nitroimidazo[1,2-a]pyridin-2-yl)azanediyl)diethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2,2’-((3-Nitroimidazo[1,2-a]pyridin-2-yl)azanediyl)diethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation . It can also modulate calcium channels, affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridines such as:
Zolpidem: A sedative used for the treatment of insomnia.
Alpidem: An anxiolytic agent.
Saripidem: Another anxiolytic agent.
Olprione: A drug used for heart failure.
Uniqueness
What sets 2,2’-((3-Nitroimidazo[1,2-a]pyridin-2-yl)azanediyl)diethanol apart from these similar compounds is its unique combination of a nitro group and diethanol moiety, which may confer distinct biological activities and chemical reactivity .
Properties
CAS No. |
62194-98-3 |
|---|---|
Molecular Formula |
C11H14N4O4 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
2-[2-hydroxyethyl-(3-nitroimidazo[1,2-a]pyridin-2-yl)amino]ethanol |
InChI |
InChI=1S/C11H14N4O4/c16-7-5-13(6-8-17)10-11(15(18)19)14-4-2-1-3-9(14)12-10/h1-4,16-17H,5-8H2 |
InChI Key |
RCUZRCKJJOXMSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





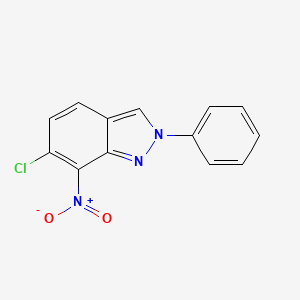
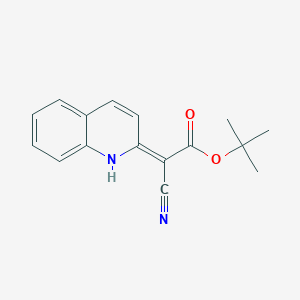
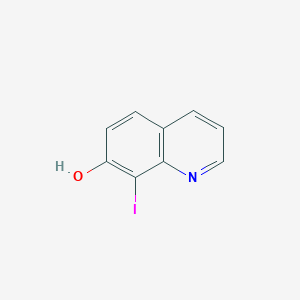
![Ethyl 2-(7-chloro-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate](/img/structure/B11850341.png)
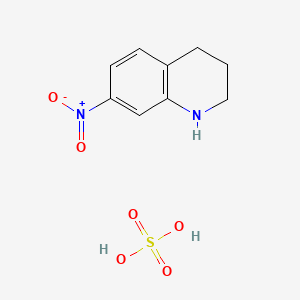


![Benzyl 2-methyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B11850361.png)

![4-((1H-Naphtho[2,3-d]imidazol-2-yl)methyl)aniline](/img/structure/B11850373.png)
